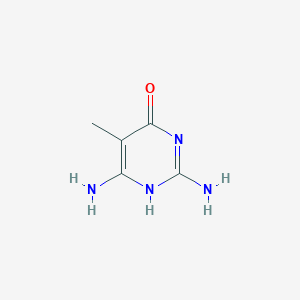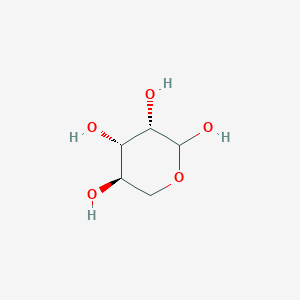
2,6-diamino-5-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diamino-5-methyl-1H-pyrimidin-4-one, also known as MAP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. MAP is a pyrimidine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. This interaction can lead to changes in the structure and function of nucleic acids, which can have various effects on biological systems.
Effets Biochimiques Et Physiologiques
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various biochemical and physiological effects, including inhibition of tumor cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one in lab experiments is its stability and ease of handling. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one can be easily synthesized using various methods, making it readily available for research. However, one limitation of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 2,6-diamino-5-methyl-1H-pyrimidin-4-one, including the development of novel therapeutic agents based on its unique properties, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its role in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one and its effects on biological systems.
Méthodes De Synthèse
2,6-diamino-5-methyl-1H-pyrimidin-4-one can be synthesized using various methods, including the reaction of 2,4,6-trichloropyrimidine with methanol and ammonia, or the reaction of 2,6-dichloro-5-methylpyrimidin-4-one with ammonia. The synthesis of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various scientific research applications, including as a fluorescent probe for imaging biological systems, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
2,4-diamino-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNPMQHGAMNNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-5-methyl-1H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














